molecular formula C15H14IN3O B14617820 3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 59398-37-7

3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

Cat. No.: B14617820
CAS No.: 59398-37-7
M. Wt: 379.20 g/mol
InChI Key: DMAMXMCZFYWXOT-UHFFFAOYSA-N
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Description

3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes an ethyl group, an iodophenyl group, and a dihydropyrido[2,3-d]pyrimidinone core

Preparation Methods

The synthesis of 3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[2,3-d]pyrimidine ring system.

    Introduction of the ethyl group: The ethyl group is introduced through alkylation reactions using ethylating agents.

    Iodination: The iodophenyl group is introduced via electrophilic aromatic substitution using iodine or iodinating reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidines: These compounds share the same core structure but differ in the substituents attached to the ring system.

    Iodophenyl derivatives: Compounds with an iodophenyl group but different core structures or additional substituents.

Properties

CAS No.

59398-37-7

Molecular Formula

C15H14IN3O

Molecular Weight

379.20 g/mol

IUPAC Name

3-ethyl-1-(3-iodophenyl)-4H-pyrido[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C15H14IN3O/c1-2-18-10-11-5-4-8-17-14(11)19(15(18)20)13-7-3-6-12(16)9-13/h3-9H,2,10H2,1H3

InChI Key

DMAMXMCZFYWXOT-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(N=CC=C2)N(C1=O)C3=CC(=CC=C3)I

Origin of Product

United States

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